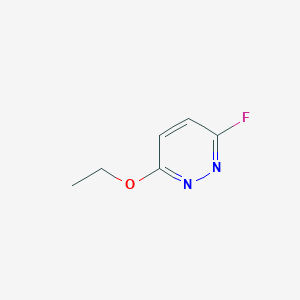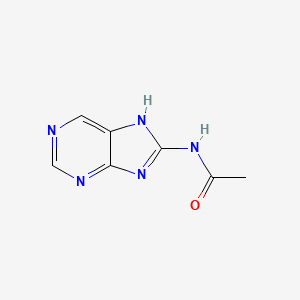
4-Amino-8-fluorochromane-7-carboxylicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-8-fluorochromane-7-carboxylicacidhydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a fluorine atom, and a carboxylic acid group attached to a chromane ring. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-8-fluorochromane-7-carboxylicacidhydrochloride typically involves multiple steps. One common method starts with the preparation of the chromane ring, followed by the introduction of the amino and fluorine substituents. The carboxylic acid group is then added, and the final step involves converting the compound to its hydrochloride form. Reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve overall productivity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-8-fluorochromane-7-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted chromane compounds. These products can be further utilized in different applications or as intermediates in more complex syntheses .
Wissenschaftliche Forschungsanwendungen
4-Amino-8-fluorochromane-7-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-Amino-8-fluorochromane-7-carboxylicacidhydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance the compound’s binding affinity. The carboxylic acid group can participate in ionic interactions, contributing to the compound’s overall activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-8-fluoroquinoline-7-carboxylic acid: Shares similar structural features but differs in the ring system.
4-Amino-8-fluorochromane-7-carboxylic acid: Lacks the hydrochloride form, affecting its solubility and stability.
4-Amino-8-fluoroquinoline-7-carboxylic acid derivatives: Includes various substituted derivatives with different functional groups.
Uniqueness
4-Amino-8-fluorochromane-7-carboxylicacidhydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride form. This combination enhances its solubility, stability, and overall reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H10FNO3 |
|---|---|
Molekulargewicht |
211.19 g/mol |
IUPAC-Name |
4-amino-8-fluoro-3,4-dihydro-2H-chromene-7-carboxylic acid |
InChI |
InChI=1S/C10H10FNO3/c11-8-6(10(13)14)2-1-5-7(12)3-4-15-9(5)8/h1-2,7H,3-4,12H2,(H,13,14) |
InChI-Schlüssel |
AFUSXZRPCMQEFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C1N)C=CC(=C2F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid](/img/structure/B13115379.png)
![tert-butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13115380.png)







![3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione](/img/structure/B13115427.png)
![2-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13115435.png)
![tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide](/img/structure/B13115437.png)

![7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol](/img/structure/B13115452.png)
